RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE
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Overview
Description
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a cyclopentylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted carbamates .
Scientific Research Applications
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Uniqueness
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXHWARGWXLLI-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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